Cas no 13754-41-1 (4-Benzylpiperazin-2-one)

4-Benzylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core substituted with a benzyl group at the 4-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its piperazinone scaffold offers functional flexibility for further derivatization, enabling the creation of compounds with potential pharmacological activity. The benzyl moiety enhances lipophilicity, which can influence binding affinity and pharmacokinetic properties. This compound is valued for its stability and compatibility with a range of reaction conditions, making it suitable for use in multi-step synthetic routes. It is commonly employed in research settings for exploring structure-activity relationships in drug discovery.
4-Benzylpiperazin-2-one structure
4-Benzylpiperazin-2-one structure
Product Name:4-Benzylpiperazin-2-one
CAS No:13754-41-1
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD06795962
CID:119896
PubChem ID:24884929
Update Time:2025-06-14

4-Benzylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Benzylpiperazin-2-one
    • 1-Benzyl-3-oxopiperazine
    • 1-BENZOYL-3-OXOPIPERAZINE
    • 2-Piperazinone,4-(phenylmethyl)-
    • 4-Benzyl-2-piperazinon
    • 4-Benzyl-piperazin-2-on
    • 4-benzyl-piperazin-2-one
    • 4-benzylpiperazinone
    • 1-Benzyl-3-oxopiperazin
    • 4-(PHENYLMETHYL)-2-PIPERAZINONE
    • 1-Benzyl-3-Oxopiperazine(WX619005)
    • A26392
    • SB12579
    • CS-W015882
    • SY109984
    • 13754-41-1
    • AKOS005287411
    • FT-0647988
    • SCHEMBL220097
    • BCP23337
    • SBWVHKNCFZRBRJ-UHFFFAOYSA-N
    • 1-Benzyl-3-oxopiperazine;Piperazinone, 4-(phenylmethyl)-
    • 4-(phenylmethyl)piperazinone
    • AM20020451
    • Z46334767
    • EN300-53593
    • 2-Piperazinone, 4-(phenylmethyl)-
    • J-007035
    • DTXSID00466485
    • AS-11196
    • AB01000543-01
    • Piperazinone, 4-(phenylmethyl)-
    • 1-Benzyl-3-oxopiperazine, 95%
    • MFCD06795962
    • STL290442
    • DB-012852
    • MDL: MFCD06795962
    • Inchi: 1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
    • InChI Key: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
    • SMILES: O=C1CN(CC2C=CC=CC=2)CCN1

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.13
  • Melting Point: 148-155 °C
  • Boiling Point: 366.6°Cat760mmHg
  • Flash Point: 175.5°C
  • Refractive Index: 1.563
  • PSA: 32.34000
  • LogP: 0.88510

4-Benzylpiperazin-2-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Safety Term:S26-39
  • Risk Phrases:R22
  • Storage Condition:Store at room temperature

4-Benzylpiperazin-2-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Benzylpiperazin-2-one Production Method

4-Benzylpiperazin-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13754-41-1)4-Benzylpiperazin-2-one
Order Number:A26392
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):160.0/266.0
Email:sales@amadischem.com

Additional information on 4-Benzylpiperazin-2-one

Comprehensive Overview of 4-Benzylpiperazin-2-one (CAS No. 13754-41-1): Properties, Applications, and Industry Insights

4-Benzylpiperazin-2-one (CAS No. 13754-41-1) is a specialized organic compound belonging to the piperazine derivatives family. Its molecular structure features a benzyl group attached to a piperazin-2-one core, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound's unique heterocyclic framework and hydrogen-bonding capacity have garnered significant attention in medicinal chemistry, particularly in the design of bioactive molecules targeting neurological and metabolic pathways.

In recent years, the demand for piperazine-based compounds like 4-Benzylpiperazin-2-one has surged due to their role in developing small-molecule therapeutics. Researchers frequently search for "13754-41-1 solubility" or "4-Benzylpiperazin-2-one synthesis protocol," reflecting its importance in lab-scale applications. The compound's moderate polarity (logP ~1.8) and melting point range (120–125°C) make it suitable for diverse reaction conditions, including amide coupling and N-alkylation reactions.

From an industrial perspective, CAS 13754-41-1 is often discussed alongside trends like "green chemistry in heterocycle synthesis" and "scalable piperazine derivatives." Manufacturers emphasize atom-economical routes to produce this compound, with recent patents highlighting catalytic reductive amination methods that reduce waste. Analytical techniques such as HPLC purity testing (typically >98%) and LC-MS characterization are critical for quality control, addressing common user queries about "4-Benzylpiperazin-2-one analytical standards."

The pharmacological potential of 4-Benzylpiperazin-2-one derivatives is another hot topic. Computational studies suggest its scaffold could modulate G-protein-coupled receptors (GPCRs), aligning with searches for "piperazine-based CNS drug design." However, unlike regulated analogs, this compound is primarily used in non-controlled research applications, with strict adherence to industrial safety guidelines during handling.

Environmental and regulatory aspects are increasingly relevant. While 13754-41-1 isn't classified as hazardous under major chemical inventories, proper waste disposal protocols for nitrogen-containing heterocycles are recommended. The compound's biodegradability profile (OECD 301B) and ecotoxicological data are frequently requested by sustainability-focused users, reflecting the industry's shift toward eco-friendly intermediates.

In material science, the crystalline properties of 4-Benzylpiperazin-2-one have been explored for co-crystal engineering—a trending subtopic in "pharmaceutical solid-state chemistry." Its ability to form hydrogen-bonded networks makes it valuable for modifying API solubility and dissolution rates, addressing frequent searches about "excipient compatibility of piperazinones."

Supply chain dynamics also influence discussions around CAS 13754-41-1. With major producers located in Asia and Europe, users often inquire about "4-Benzylpiperazin-2-one bulk suppliers" or "custom synthesis options." The compound's stability under ambient conditions (24-month shelf life when stored at 2–8°C) ensures global logistics feasibility, though certificates of analysis (CoA) remain a key procurement requirement.

Emerging applications include its use as a ligand in metal-organic frameworks (MOFs), particularly in gas storage research. This aligns with growing interest in "nitrogen-rich porous materials" and "molecular encapsulation systems." Such interdisciplinary uses demonstrate how 13754-41-1 bridges traditional organic chemistry with cutting-edge materials science.

For analytical chemists, method development questions like "HPLC separation of piperazinone isomers" or "13754-41-1 NMR reference spectra" are common. The compound's distinct proton NMR signals (δ 3.5–4.0 ppm for CH2-N) and carbonyl IR stretch (~1680 cm⁻¹) facilitate identification, while advanced techniques like 2D NMR help confirm its regiochemical purity.

Looking ahead, 4-Benzylpiperazin-2-one is poised to maintain relevance as both a building block and structural motif in drug discovery. Its balance of lipophilicity and hydrogen-bond donors meets contemporary lead-like property criteria, ensuring sustained interest from medicinal chemists exploring "fragment-based drug design" and "privileged heterocycles."

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13754-41-1)4-Benzylpiperazin-2-one
A26392
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):160.0/266.0
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